Fcway

PET Imaging 5-HT1A Receptor Pharmacokinetics

Fcway (CAS 223699-45-4), chemically designated as trans-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide , is a fluorinated analogue of the well-characterized 5-HT1A antagonist WAY-100635. This compound, with a molecular formula of C25H33FN4O2 and molecular weight of 440.6 g/mol, is primarily utilized as a radiolabeled tracer ([¹⁸F]Fcway) for positron emission tomography (PET) imaging studies to quantify serotonin 5-HT1A receptor distribution and density in the brain.

Molecular Formula C25H33FN4O2
Molecular Weight 440.6 g/mol
CAS No. 223699-45-4
Cat. No. B12778464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFcway
CAS223699-45-4
Molecular FormulaC25H33FN4O2
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F
InChIInChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3
InChIKeyJQSMVIQRTYWIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fcway (CAS 223699-45-4): High-Affinity 5-HT1A PET Radioligand for Receptor Density Quantification


Fcway (CAS 223699-45-4), chemically designated as trans-4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide [1], is a fluorinated analogue of the well-characterized 5-HT1A antagonist WAY-100635 [2]. This compound, with a molecular formula of C25H33FN4O2 and molecular weight of 440.6 g/mol, is primarily utilized as a radiolabeled tracer ([¹⁸F]Fcway) for positron emission tomography (PET) imaging studies to quantify serotonin 5-HT1A receptor distribution and density in the brain [3]. As a trans-4-fluorocyclohexane derivative, Fcway maintains high affinity and selectivity for the 5-HT1A receptor subtype while offering the practical advantage of an extended physical half-life associated with the fluorine-18 radionuclide (109.7 minutes) compared to carbon-11 labeled counterparts [3].

Fcway vs. Alternative 5-HT1A Radioligands: Why Structural and Metabolic Differences Preclude Simple Interchangeability


In the context of PET imaging for serotonin 5-HT1A receptors, direct substitution of Fcway with other available radioligands such as [¹¹C]WAY-100635, [¹⁸F]MPPF, or [¹⁸F]Mefway is scientifically invalid due to quantifiable differences in pharmacokinetics, metabolism, and interaction with efflux transporters at the blood-brain barrier. While these compounds share a common molecular target, their unique chemical structures confer distinct profiles of brain uptake, washout kinetics, and susceptibility to metabolic defluorination [1]. For instance, Fcway exhibits a plasma free fraction (49±7%) nearly 1.6-fold higher than [¹¹C]WAY-100635, directly impacting the availability of the tracer for receptor binding [2]. Furthermore, Fcway has been definitively characterized as a weak substrate for the permeability glycoprotein (P-gp) efflux transporter, a property that confers unique utility in measuring transporter function but also complicates its use as a pure receptor density marker when compared to non-substrate alternatives [3]. Therefore, selection of the appropriate tracer must be guided by the specific quantitative endpoints of the study, as detailed in the evidence below.

Fcway Quantitative Differentiation Evidence: Direct Comparisons with 5-HT1A PET Radioligand Analogs


Fcway Demonstrates Superior Plasma Free Fraction Compared to [¹¹C]WAY-100635

Fcway exhibits a significantly higher plasma free fraction (fp) compared to its parent analog [¹¹C]WAY-100635. This parameter is critical for PET quantification as it represents the portion of radioligand available to cross the blood-brain barrier and bind to the target receptor [1]. The difference in protein binding directly influences the accuracy of compartmental modeling and the calculation of binding potential (BPND) [1].

PET Imaging 5-HT1A Receptor Pharmacokinetics Radioligand

Fcway Brain-to-Blood Distribution Ratio Differentiates It from WAY-100635

In a comparative pharmacokinetic study using LC-ESI-MS/MS quantification in rats, the brain-to-blood distribution ratio (AUCbrain/AUCblood) for Fcway was determined to be significantly lower than that of the non-fluorinated parent compound WAY-100635 [1]. This quantifiable difference in brain partitioning reflects the impact of fluorine substitution on the compound's ability to penetrate and be retained in brain tissue [1].

Pharmacokinetics Brain Uptake Radioligand 5-HT1A

Fcway Exhibits Quantifiably Higher 5-HT1A Binding Affinity than MPPF and Mefway

Comparative analysis of binding affinities across multiple 5-HT1A PET radioligands reveals that Fcway possesses a substantially higher affinity for the 5-HT1A receptor than alternative fluorine-18 labeled tracers such as [¹⁸F]MPPF and [¹⁸F]Mefway [1]. High affinity is essential for achieving favorable specific-to-nonspecific binding ratios, enabling reliable quantification of receptor density (Bmax) in regions with moderate to low receptor expression [1].

Receptor Binding Affinity 5-HT1A Radioligand PET

Fcway is a Quantitatively Characterized Weak P-gp Substrate, Differentiating Its Utility from Avid Substrate Radioligands

Fcway has been rigorously characterized as a weak substrate for the permeability glycoprotein (P-gp) efflux transporter at the human blood-brain barrier, a property that distinguishes it from both non-substrate receptor ligands and avid transporter substrates [1]. In human subjects, pharmacological inhibition of P-gp with tariquidar resulted in a substantial increase in Fcway brain uptake, demonstrating its functional interaction with this transporter [1]. This unique profile confers specific applications in measuring efflux transporter function that are not achievable with alternative radioligands [1].

Blood-Brain Barrier Efflux Transporter P-glycoprotein PET Radioligand

4-trans-Fcway Stereoisomer Confers Optimal Hippocampus-to-Cerebellum Ratio for Receptor Density Quantification

Among the four stereoisomeric FCWAY analogs (cis-4-fluoro-, trans-4-fluoro-, cis-3-fluoro-, and trans-3-fluoro-), the trans-4-fluoro isomer (Fcway) demonstrated the most favorable properties for measuring 5-HT1A receptor density [1]. Comparative ex vivo biodistribution studies revealed that 4-trans-¹⁸F-FCWAY achieved a superior hippocampus-to-cerebellum ratio, a key metric for specific-to-nonspecific binding contrast, compared to the cis-4-fluoro isomer and the 3-fluoro substituted analogs [1].

Stereoisomer Receptor Density 5-HT1A Radioligand Biodistribution

Optimized Automated Radiosynthesis of [¹⁸F]Fcway Achieves High Chemical Purity and Specific Activity for Clinical Translation

The development of an optimized automated one-step radiosynthesis protocol for [¹⁸F]Fcway has yielded reproducible, high-purity production suitable for clinical human studies [1]. This represents a significant advancement over earlier multi-step synthetic approaches, enabling reliable production with minimized chemical impurities and consistent specific activity [1]. The reported metrics provide benchmark values for quality control in GMP manufacturing environments [1].

Radiosynthesis Radiochemical Purity Specific Activity Automation GMP

Fcway Optimal Research and Clinical Investigation Applications Based on Quantified Evidence


Quantification of 5-HT1A Receptor Density in Neuropsychiatric Disorders

Fcway is optimally applied in PET studies where the primary endpoint is the absolute quantification of 5-HT1A receptor density (Bmax) or binding potential (BPND). Its high affinity (Ki = 0.52 nmol/L) confers superior sensitivity compared to lower-affinity alternatives like [¹⁸F]MPPF (Ki = 3.3 nmol/L) or [¹⁸F]Mefway (Ki = 26 nmol/L), enabling reliable detection of receptor changes in disorders such as temporal lobe epilepsy, panic disorder, and major depressive disorder where 5-HT1A receptor reductions have been documented [5][2]. The trans-4-fluoro stereochemistry provides the highest hippocampus-to-cerebellum ratio among FCWAY analogs, maximizing specific-to-nonspecific binding contrast for robust quantification [3].

Investigating P-glycoprotein Efflux Transporter Function at the Human Blood-Brain Barrier

Fcway serves as a unique probe for measuring P-glycoprotein (P-gp) efflux transporter function in vivo. Its characterization as a weak P-gp substrate distinguishes it from both non-substrate radioligands and avid substrates [5]. In human subjects, tariquidar-mediated P-gp inhibition increased Fcway brain uptake by 60–100%, demonstrating its functional sensitivity to transporter activity [5]. Critically, because Fcway has basal brain entry, it can detect both increases and decreases in transporter function—unlike avid substrates such as ¹¹C-verapamil, which exhibit negligible basal brain uptake and can only detect transporter inhibition or upregulation [5]. This makes Fcway particularly valuable for studying drug-resistant epilepsy, where P-gp upregulation is hypothesized to contribute to pharmacoresistance [5].

Cross-Validation of Novel 5-HT1A PET Tracers and Pharmacological Challenge Studies

Given its well-characterized kinetic profile and established use in human clinical protocols, Fcway is ideally suited as a reference standard for validating novel 5-HT1A radioligands [5]. Its kinetic characteristics closely parallel those of the extensively studied [¹¹C]WAY-100635, with distribution volume (V) estimates of 33 mL/mL in frontal cortex and 4 mL/mL in cerebellum in monkeys, providing a benchmark for comparing new tracer performance [2]. However, investigators should note that Fcway binding is not sensitive to endogenous serotonin competition, limiting its utility for measuring acute neurotransmitter fluctuations; alternative tracers with lower affinity (e.g., 3-cis-FCWAY) may be more appropriate for such pharmacological challenge studies [3].

Radiopharmaceutical Production Quality Control Benchmarking

For facilities engaged in GMP production of [¹⁸F]Fcway for clinical research, the optimized automated synthesis protocol provides validated quality benchmarks for procurement and release specifications [5]. Key specifications derived from 50 production runs include radiochemical yield of 28 ± 6%, chemical purity of 99.3% (measured by HPLC absorbance at 254 nm), and specific activity of 3433 ± 1015 mCi/μmol at end of bombardment [5]. These values should inform acceptance criteria when sourcing [¹⁸F]Fcway from contract manufacturing organizations or establishing in-house production capabilities, with particular attention to precursor purity requirements to minimize competing impurities that may interfere with receptor binding [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fcway

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.